molecular formula C12H8F3NO B13607365 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile

3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile

Cat. No.: B13607365
M. Wt: 239.19 g/mol
InChI Key: VZTRHWUNMZOELG-UHFFFAOYSA-N
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Description

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes, receptors, or other molecular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. These properties can enhance its performance in various applications, particularly in pharmaceuticals and materials science .

Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

3-oxo-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11(7-16)5-10(17)6-11/h1-4H,5-6H2

InChI Key

VZTRHWUNMZOELG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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